1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of multiple halogen atoms attached to an aromatic ring. The unique combination of fluorine, iodine, and trifluoromethyl groups in this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation, methylation, and etherification reactions. The starting materials are usually commercially available halogenated benzenes, which undergo a series of reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and etherification processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of multiple halogen atoms can influence its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Difluoro-2-(4-fluoro-2-methyl-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(4-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(4-fluoro-5-iodo-phenoxy)-5-(trifluoromethyl)benzene
Uniqueness
The unique combination of fluorine, iodine, and trifluoromethyl groups in 1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C14H7F6IO |
---|---|
Molekulargewicht |
432.10 g/mol |
IUPAC-Name |
1,3-difluoro-2-(4-fluoro-5-iodo-2-methylphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F6IO/c1-6-2-8(15)11(21)5-12(6)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,1H3 |
InChI-Schlüssel |
LLXQYEUAMFCBBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.